molecular formula C12H10FNO3 B3145949 Ethyl 7-fluoro-3-formyl-1H-indole-2-carboxylate CAS No. 586336-60-9

Ethyl 7-fluoro-3-formyl-1H-indole-2-carboxylate

Cat. No. B3145949
CAS RN: 586336-60-9
M. Wt: 235.21 g/mol
InChI Key: PZQPFCNAGYEMJP-UHFFFAOYSA-N
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Description

Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biological activity .


Synthesis Analysis

Indole derivatives can be synthesized from various starting materials. For example, ethyl 3-formyl-1H-indole-2-carboxylate can be synthesized by condensation with the active methylene group of 2-thiohydantoin, rhodanine, or thiobarbituric acid derivatives .


Molecular Structure Analysis

The molecular structure of indole derivatives often involves hydrogen bonding between N atoms of the indole ring and the keto oxygen atoms .


Chemical Reactions Analysis

The chemical reactions of indole derivatives can be complex and varied. For instance, intermediates in the synthesis of certain derivatives can undergo cyclization into corresponding β-carboline derivatives under relatively mild reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary. For example, ethyl 3-formyl-1H-indole-2-carboxylate is a solid with a melting point of 186 - 188°C .

Safety and Hazards

Safety and hazards associated with indole derivatives can vary. For example, ethyl 3-formyl-1H-indole-2-carboxylate has hazard statements H302, H315, H319, H335 indicating potential hazards if ingested, in contact with skin, if it causes eye irritation, or if inhaled .

Future Directions

The future directions in the study of indole derivatives are promising. Due to their significant biological activities, there is ongoing interest in the synthesis of novel indole derivatives and investigation of their potential therapeutic applications .

properties

IUPAC Name

ethyl 7-fluoro-3-formyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-17-12(16)11-8(6-15)7-4-3-5-9(13)10(7)14-11/h3-6,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQPFCNAGYEMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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